

# 4-bromo-1-iodo-2-(trifluoromethyl)benzene characterization data

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## Compound of Interest

Compound Name: *5-Bromo-2-iodobenzotrifluoride*

Cat. No.: *B1271566*

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## Technical Guide: 4-bromo-1-iodo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization data and experimental protocols for 4-bromo-1-iodo-2-(trifluoromethyl)benzene, a key building block in synthetic organic chemistry.

## Chemical Identity and Physical Properties

4-bromo-1-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula  $C_7H_3BrF_3I$ .<sup>[1]</sup> Its structure features a benzene ring substituted with a bromine atom, an iodine atom, and a trifluoromethyl group. This unique combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

| Property          | Value  | Source              |
|-------------------|--|---------------------|
| IUPAC Name        | 4-bromo-1-iodo-2-(trifluoromethyl)benzene        | <a href="#">[1]</a> |
| CAS Number        | 364-12-5   | <a href="#">[1]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>3</sub> BrF <sub>3</sub> I | <a href="#">[1]</a> |
| Molecular Weight  | 350.90 g/mol                                     | <a href="#">[1]</a> |
| Monoisotopic Mass | 349.84149 Da                                     | <a href="#">[1]</a> |

## Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4-bromo-1-iodo-2-(trifluoromethyl)benzene. The following sections would typically present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Note: As of the last update, specific, experimentally verified spectra for 4-bromo-1-iodo-2-(trifluoromethyl)benzene are not readily available in the public domain. The data presented in the following tables for related compounds can be used as a reference for expected spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-bromo-1-iodo-2-(trifluoromethyl)benzene, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra would provide key information about the arrangement of atoms.

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl substituents.

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the attached halogens and the trifluoromethyl group.

<sup>19</sup>F NMR (Fluorine-19 NMR): The <sup>19</sup>F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for compounds containing the -CF<sub>3</sub> group.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-bromo-1-iodo-2-(trifluoromethyl)benzene is expected to show characteristic absorption bands for C-H, C-C, C-Br, C-I, and C-F bonds.

| Wavenumber Range (cm <sup>-1</sup> ) | Bond Vibration          |
|--------------------------------------|-------------------------|
| 3100-3000                            | Aromatic C-H stretching |
| 1600-1450                            | Aromatic C=C stretching |
| 1350-1150                            | C-F stretching (strong) |
| 1100-1000                            | C-Br stretching         |
| ~500                                 | C-I stretching          |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-bromo-1-iodo-2-(trifluoromethyl)benzene, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom and one iodine atom.

## Experimental Protocols

A reliable synthesis protocol is essential for obtaining high-purity 4-bromo-1-iodo-2-(trifluoromethyl)benzene. While a specific, detailed protocol for this exact isomer is not readily available, a general approach based on the synthesis of related compounds, such as 2-bromo-5-iodobenzotrifluoride, can be adapted.<sup>[2]</sup>

# Synthesis of a Related Compound: 2-bromo-5-iodobenzotrifluoride

This procedure outlines the synthesis of an isomer and can be used as a template for the synthesis of 4-bromo-1-iodo-2-(trifluoromethyl)benzene, likely starting from the corresponding aniline precursor.

Starting Material: 4-bromo-3-(trifluoromethyl)aniline[2]

Reaction Scheme (Illustrative for Isomer):



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Caption: Illustrative synthesis of a related isomer.

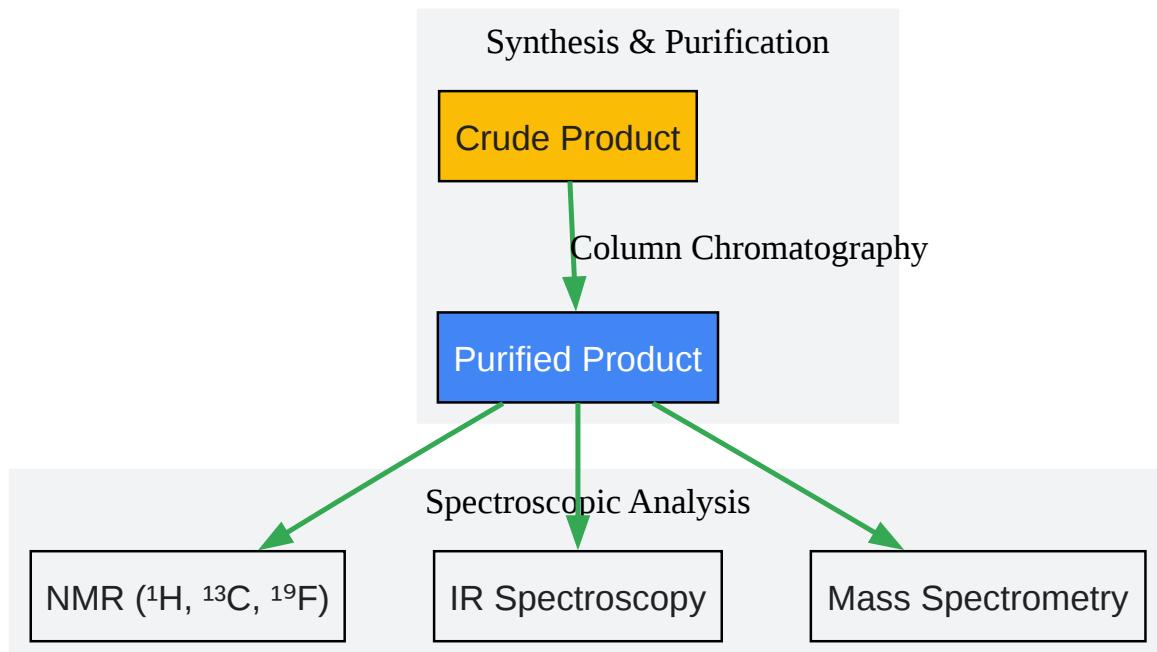
Procedure:

- Dissolve 4-bromo-3-(trifluoromethyl)aniline in a mixture of concentrated sulfuric acid and water.[2]
- Cool the mixture to -10 °C under vigorous stirring to precipitate the aniline bisulfate.[2]
- Slowly add an aqueous solution of sodium nitrite dropwise to the slurry to form the diazonium salt.[2]
- To the diazonium salt solution, add an aqueous solution of potassium iodide and a catalytic amount of copper powder.[2]
- Allow the reaction mixture to warm to room temperature and then heat to reflux.[2]
- After the reaction is complete, cool the mixture to room temperature and dilute with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[2]

- Wash the combined organic phases sequentially with saturated sodium thiosulfate solution and brine.[2]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
- Purify the crude product by column chromatography.[2]

## Characterization Workflow

A typical workflow for the characterization of the synthesized 4-bromo-1-iodo-2-(trifluoromethyl)benzene is outlined below.



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## References

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